(1R,2S)-2-Amino-cyclooctanol

Catalog No.
S8470397
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Amino-cyclooctanol

Product Name

(1R,2S)-2-Amino-cyclooctanol

IUPAC Name

(1R,2S)-2-aminocyclooctan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8+/m0/s1

InChI Key

DUJAFYDYPPBLOY-JGVFFNPUSA-N

SMILES

C1CCCC(C(CC1)N)O

Canonical SMILES

C1CCCC(C(CC1)N)O

Isomeric SMILES

C1CCC[C@H]([C@H](CC1)N)O

(1R,2S)-2-Amino-cyclooctanol is an enantiopure, medium-ring 1,2-aminoalcohol utilized primarily as a premium chiral building block and ligand precursor in asymmetric synthesis. Featuring an 8-membered cyclooctane backbone and a defined cis relative configuration, this compound offers a distinct conformational profile—such as the boat-chair conformation—that differentiates its steric bulk from standard 5- or 6-membered ring analogs. In procurement contexts, it is evaluated for its precise stereochemical control, its utility in forming specialized chiral auxiliaries (e.g., oxazolidinones), and its capacity to act as a bidentate ligand where specific bite angles are required for transition metal catalysis .

Substituting (1R,2S)-2-Amino-cyclooctanol with the more ubiquitous 2-aminocyclohexanol or the trans-2-aminocyclooctanol diastereomer introduces critical failures in both process chemistry and catalytic performance. The rigid chair conformation of a 6-membered ring cannot replicate the flexible, broader steric shielding provided by the cyclooctane ring, often resulting in severe drops in enantiomeric excess (ee) during asymmetric transformations. Furthermore, substituting with the trans diastereomer fundamentally alters reactivity; under dehydrating or activating conditions (such as the Wenker synthesis), the trans isomer is prone to anti-periplanar elimination yielding aziridines and competing Hofmann elimination products (cyclooctanone), whereas the cis geometry resists these specific pathways, ensuring stability when synthesizing oxazolidinone-based chiral auxiliaries [1].

Enhanced Enantioinduction in Asymmetric Catalysis via Medium-Ring Steric Bulk

When employed as a precursor for chiral bidentate ligands (e.g., in diethylzinc additions or Ru-catalyzed transfer hydrogenations), the cyclooctane backbone provides a distinctly larger steric environment than standard cyclohexane analogs. Comparative models indicate that the flexible 8-membered ring can adopt conformations that project steric bulk more effectively around the metal center. This results in higher enantiomeric excess when handling bulky substrates, justifying the procurement of the cyclooctane derivative over the cheaper 6-membered alternative for high-value asymmetric synthesis [1].

Evidence DimensionAsymmetric induction capability (ee%) for bulky substrates
Target Compound Data(1R,2S)-2-Amino-cyclooctanol derivatives (>90% ee typical for optimized medium-ring ligands)
Comparator Or Baseline(1R,2S)-2-Aminocyclohexanol derivatives (often <80% ee for highly sterically demanding substrates due to rigid chair limitations)
Quantified Difference>10% improvement in enantiomeric excess for specific bulky substrates
ConditionsBidentate ligand application in transition-metal asymmetric catalysis

Buyers developing proprietary chiral catalysts must select the 8-membered ring to maximize enantiopurity in downstream API synthesis, reducing the need for costly chiral chromatography.

Chemoselectivity in Chiral Auxiliary Synthesis: Cis vs. Trans Reactivity

The relative stereochemistry of the 1,2-aminoalcohol dictates its suitability for downstream functionalization. The trans-2-aminocyclooctanol diastereomer is known to undergo competing reactions, such as Hofmann elimination to cyclooctanone or aziridine formation during activation (e.g., Wenker synthesis conditions). In contrast, the cis geometry of (1R,2S)-2-Amino-cyclooctanol structurally precludes direct anti-periplanar elimination. This makes the cis isomer significantly more efficient and chemoselective when synthesizing stable cyclic intermediates like chiral oxazolidinones, preventing yield loss to unwanted elimination byproducts [1].

Evidence DimensionSusceptibility to anti-periplanar elimination (Wenker-type conditions)
Target Compound Data(1R,2S)-2-Amino-cyclooctanol (Resists direct anti-periplanar elimination)
Comparator Or Baselinetrans-2-Aminocyclooctanol (Yields mixture of aziridine and cyclooctanone via competing Hofmann elimination)
Quantified DifferenceNear elimination of cyclooctanone/aziridine byproduct formation during auxiliary synthesis
ConditionsDehydrating/activating conditions for heterocycle formation

Process chemists must procure the cis diastereomer to ensure high yields of stable chiral auxiliaries without complex purification from elimination byproducts.

Procurement Efficiency: Enantiopure vs. Racemic Starting Materials

Procuring the enantiopure (1R,2S)-2-Amino-cyclooctanol directly bypasses the need for complex, low-yield kinetic resolution steps. Literature demonstrates that resolving racemic cyclic aminoalcohols often requires expensive oligopeptide catalysts and inherently caps the theoretical yield of the desired enantiomer at 50%. By sourcing the pre-resolved (1R,2S) enantiomer, manufacturers double their effective material throughput and eliminate the catalyst and solvent costs associated with the resolution process [1].

Evidence DimensionMaximum theoretical yield of the desired enantiomer in process
Target Compound DataEnantiopure (1R,2S)-2-Amino-cyclooctanol (100% theoretical yield in downstream coupling)
Comparator Or BaselineRacemic cis-2-aminocyclooctanol (≤50% theoretical yield due to kinetic resolution limits)
Quantified Difference2x increase in effective material yield; elimination of resolution catalyst costs
ConditionsDownstream synthesis of enantiopure APIs or catalysts

Purchasing the enantiopure compound directly halves raw material waste and significantly reduces overall process cycle times.

Synthesis of Medium-Ring Chiral Auxiliaries

(1R,2S)-2-Amino-cyclooctanol is a highly effective precursor for generating cyclooctane-fused oxazolidinones. Because its cis configuration avoids the elimination pathways common to the trans isomer, it provides high yields of these auxiliaries, which are then used to direct asymmetric alkylations or aldol reactions where a larger steric shield is required than what standard Evans auxiliaries can provide [1].

Development of Proprietary Bidentate Chiral Ligands

In the design of novel transition-metal catalysts, this compound serves as a highly effective chiral backbone. The 8-membered ring's unique conformational flexibility allows the resulting ligand to create a distinct chiral pocket, making it highly suitable for the asymmetric reduction of bulky ketones or sterically hindered imines where standard cyclohexyl-based ligands fail to achieve high enantioselectivity [2].

Scaffold for Conformationally Restricted APIs

In medicinal chemistry, replacing a standard linear or 6-membered ring aminoalcohol with the (1R,2S)-cyclooctyl moiety can drastically alter the molecule's lipophilicity, metabolic stability, and receptor binding profile. Procuring this specific enantiomer allows for the precise synthesis of single-enantiomer drug candidates, ensuring compliance with strict regulatory requirements for chiral APIs while exploring novel chemical space [2].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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